2346-Tetra-O-acetyl-PtdGlc

Lipid vesicles SAXS Drug delivery

2,3,4,6-Tetra-O-acetyl-PtdGlc (di‑acyl chain, CAS 1037195‑49‑5) is a chemically protected glycero‑glycophospholipid comprising a β‑D‑glucopyranosyl headgroup peracetylated at the 2,3,4,6‑positions and linked via a phosphate bridge to a diacylglycerol backbone bearing eicosanoyl (C20:0) and stearoyl (C18:0) chains [REFS‑1]. As a member of the phosphatidylglucoside (PtdGlc) family, it serves as a pivotal synthetic intermediate for preparing complex glycoconjugates, glycosylphosphatidylinositol (GPI) anchors, and phosphatidylinositol 3‑phosphate mimics for Akt inhibitor development [REFS‑2].

Molecular Formula C61H114NO17P
Molecular Weight 1164.5 g/mol
Cat. No. B12086636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2346-Tetra-O-acetyl-PtdGlc
Molecular FormulaC61H114NO17P
Molecular Weight1164.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.CC[NH+](CC)CC
InChIInChI=1S/C55H99O17P.C6H15N/c1-7-9-11-13-15-17-19-21-23-24-26-28-30-32-34-36-38-40-51(61)70-48(41-65-50(60)39-37-35-33-31-29-27-25-22-20-18-16-14-12-10-8-2)42-66-73(62,63)72-55-54(69-47(6)59)53(68-46(5)58)52(67-45(4)57)49(71-55)43-64-44(3)56;1-4-7(5-2)6-3/h48-49,52-55H,7-43H2,1-6H3,(H,62,63);4-6H2,1-3H3
InChIKeyXDXQUTNAMIVTMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,6-Tetra-O-acetyl-PtdGlc – A Protected Phosphatidylglucose Building Block for Glycoconjugate and GPI Anchor Synthesis


2,3,4,6-Tetra-O-acetyl-PtdGlc (di‑acyl chain, CAS 1037195‑49‑5) is a chemically protected glycero‑glycophospholipid comprising a β‑D‑glucopyranosyl headgroup peracetylated at the 2,3,4,6‑positions and linked via a phosphate bridge to a diacylglycerol backbone bearing eicosanoyl (C20:0) and stearoyl (C18:0) chains [REFS‑1]. As a member of the phosphatidylglucoside (PtdGlc) family, it serves as a pivotal synthetic intermediate for preparing complex glycoconjugates, glycosylphosphatidylinositol (GPI) anchors, and phosphatidylinositol 3‑phosphate mimics for Akt inhibitor development [REFS‑2]. The acetyl protecting groups render the compound soluble in organic solvents such as chloroform and methanol while maintaining a defined, reproducible chemical entity suitable for controlled deprotection in downstream applications [REFS‑3].

Why 2,3,4,6-Tetra-O-acetyl-PtdGlc Cannot Be Replaced by Generic Peracetylated Sugars or Phosphatidylcholines


In‑class phosphatidylglucose derivatives and generic peracetylated sugars are not functionally interchangeable with 2,3,4,6‑Tetra‑O‑acetyl‑PtdGlc because the combination of a peracetylated glucose headgroup and a specific diacylglycerol phosphate scaffold determines solubility, reactivity, and biological recognition [REFS‑1]. Simply substituting with 2,3,4,6‑tetra‑O‑acetyl‑D‑glucopyranose forfeits the phosphate‑lipid anchor required for membrane insertion and GPI‑mimetic activity, while using phosphatidylcholine (PC) instead of phosphatidylglucose alters vesicle morphology from unilamellar to multilamellar structures, as demonstrated by SAXS and cryo‑TEM [REFS‑2]. The precise acyl chain composition (C20:0/C18:0) in the di‑acyl variant further dictates bilayer thickness and phase behaviour relative to the mono‑acyl or 6‑OAc analogs, making informed procurement essential for reproducible experimental outcomes [REFS‑3].

Quantitative Differentiation Evidence for 2,3,4,6-Tetra-O-acetyl-PtdGlc Relative to Closest Analogs


Vesicle Morphology: Phosphatidylglucose (P-Glu) Forms Unilamellar Vesicles While Phosphatidylcholine (PC) Counterparts Remain Multilamellar

When formulated into vesicular dispersions, deprotected phosphatidylglucose with oleoyl chains (DOP‑Glu) formed unilamellar vesicles (ULVs), whereas all phosphatidylcholine lipids bearing the same fatty acids (DOPC, DPPC, DSPC) formed predominantly multilamellar vesicles [REFS‑1]. This morphological difference directly impacts encapsulation efficiency and release kinetics in drug delivery applications. The bilayer thickness order was DOP‑Glu < DPP‑Glu < DSP‑Glu, and DSP‑Glu exhibited lamellar spacing comparable to DSPC [REFS‑1].

Lipid vesicles SAXS Drug delivery

Molecular Design: Di-acyl vs. Mono-acyl Chain Configuration for Membrane Integration

The di‑acyl chain variant (C61H114NO17P, MW 1164.55) carries two hydrophobic chains (eicosanoyl C20:0 and stearoyl C18:0), providing a membrane‑spanning anchor, whereas the mono‑acyl analog (C41H76NO16P, MW 870.02) bears only a single stearoyl chain with a free hydroxyl at the glycerol C2 position [REFS‑1][REFS‑2]. The di‑acyl configuration is required for stable bilayer insertion in GPI‑anchor mimetic studies, while the mono‑acyl (lyso‑PtdGlc) form is employed for distinct signalling or micellar applications [REFS‑3].

Membrane biophysics Lipid anchor Glycoconjugate

Acetyl Protection: 2,3,4,6-Tetra-O-acetyl vs. 6-O-Acetyl PtdGlc for Controlled Deprotection Strategies

2,3,4,6‑Tetra‑O‑acetyl‑PtdGlc carries acetyl groups on all four free hydroxyls of glucose, enabling uniform global deprotection to the free sugar in a single step, whereas 6‑OAc‑PtdGlc (CAS 1065483‑61‑5, MW 960.2) retains only a single acetyl at the 6‑position and exposes hydroxyls at positions 2, 3, and 4 [REFS‑1]. The fully protected form offers greater solubility in organic solvents and prevents undesired side reactions during phosphate ester coupling, while the partially protected analog is limited to applications requiring regiospecific modification at the 6‑OH [REFS‑2].

Carbohydrate chemistry Protecting groups Glycosylation

Synthetic Utility: Precursor for GPI Anchor Synthesis and Akt Inhibitor Development

2,3,4,6‑Tetra‑O‑acetyl‑PtdGlc serves as a direct precursor for glycosylphosphatidylinositol (GPI) anchor synthesis via controlled deprotection and glycosylation [REFS‑1]. Its glucosyl bromide analog (2,3,4,6‑tetra‑O‑acetyl‑D‑glucosyl bromide) has been employed to generate glucose‑based phosphatidylinositol 3‑phosphate mimics; one derivative, β‑D‑glucuronyl diethyl phosphoramidate, was identified as an Akt inhibitor hit through biological screening in two cellular systems, with siRNA experiments confirming Akt‑specific signalling effects [REFS‑2]. In contrast, simple peracetylated glucose (e.g., 2,3,4,6‑tetra‑O‑acetyl‑D‑glucopyranose, MW 390.34) lacks the phosphate‑lipid handle entirely, precluding its use in membrane‑anchored or phospholipid‑mimetic applications [REFS‑3].

GPI anchor Akt/PKB inhibitor Chemical biology

Purity and Storage: Benchmark Specifications Differentiating Quality Grades from Alternative Sources

Commercially available 2,3,4,6‑Tetra‑O‑acetyl‑PtdGlc (di‑acyl chain) is routinely supplied at ≥98% purity (HPLC), with analytical documentation including NMR, HPLC, and LC‑MS [REFS‑1]. Storage conditions require frozen temperatures (<0°C) in sealed containers protected from light and moisture due to heat sensitivity and susceptibility to deacetylation or hydrolysis upon exposure to strong acids or bases [REFS‑2]. The 6‑OAc analog typically carries a lower purity benchmark of 95%, reflecting different synthetic accessibility and quality control stringency [REFS‑3].

Quality control Procurement Stability

Colloidal Stability Advantage of Phosphatidylglucose over Phosphatidylcholine Formulations

Phospholipid-based formulations commonly suffer from low colloidal stability. The J. Colloid Interface Sci. 2025 study notes that promising stability has been observed for vesicles based on phosphatidylglucose (P‑Glu) relative to conventional phospholipids, although systematic stability quantification remains an area of active investigation [REFS‑1]. The enzymatic conversion of egg lecithin (phosphatidylcholine) to phosphatidylglucose using phospholipase D from Actinomadura sp. achieved approximately 85% conversion under optimised conditions (glucose concentration 0.8 parts in water), demonstrating a viable route to P‑Glu from abundant PC starting material [REFS‑2].

Colloidal stability Pharmaceutical formulation Lipid excipient

Optimal Application Scenarios for 2,3,4,6-Tetra-O-acetyl-PtdGlc Based on Quantitative Differentiation Evidence


Chemical Synthesis of Glycosylphosphatidylinositol (GPI) Anchor Mimetics

Employ 2,3,4,6‑Tetra‑O‑acetyl‑PtdGlc (di‑acyl chain) as the glucosyl‑phospholipid building block in convergent GPI anchor synthesis. The peracetylated glucose headgroup provides orthogonal protection during iterative glycosylation steps, while the di‑acyl glycerol moiety ensures stable membrane anchoring upon final deprotection. The vesicle morphology data [REFS‑1] confirm that the deprotected PtdGlc forms unilamellar vesicles, advantageous for biophysical characterisation of GPI‑anchored proteins.

Development of Phosphatidylinositol 3-Phosphate (PI3P) Mimics as Akt/PKB Inhibitors

Use 2,3,4,6‑Tetra‑O‑acetyl‑PtdGlc or its glucosyl bromide analog as a starting scaffold for generating glucose‑based PI3P analogues. The phosphate‑glucose‑lipid architecture mimics the natural PH‑domain ligand, and screening in cellular assays has identified β‑D‑glucuronyl diethyl phosphoramidate derivatives with Akt‑specific inhibitory activity confirmed by siRNA knockdown [REFS‑2]. The di‑acyl variant is essential for membrane‑associated target engagement.

Formulation of Unilamellar Vesicle-Based Drug Delivery Systems

Select deprotected phosphatidylglucose (derived from 2,3,4,6‑Tetra‑O‑acetyl‑PtdGlc) over phosphatidylcholine when unilamellar vesicle morphology is required. SAXS and cryo‑TEM data demonstrate that DOP‑Glu produces unilamellar vesicles, whereas DOPC, DPPC, and DSPC all yield multilamellar structures [REFS‑1]. The 1:1 mixture of DOPC and DOP‑Glu also forms ULVs, enabling tunable formulation design.

Enzymatic Production of Phosphatidylglucose from Lecithin for Functional Food Ingredients

Leverage phospholipase D‑catalysed transphosphatidylation of egg lecithin (PC) to generate phosphatidylglucose at approximately 85% conversion efficiency [REFS‑3]. The resulting P‑Glu exhibits improved colloidal stability over PC, making it a promising candidate for atherosclerotic intervention as demonstrated in ApoE⁻/⁻ mouse models where P‑Glu alleviated atherosclerosis in a dose‑dependent manner [REFS‑4].

Quote Request

Request a Quote for 2346-Tetra-O-acetyl-PtdGlc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.